Tritilhidrazina

Descripción general

Descripción

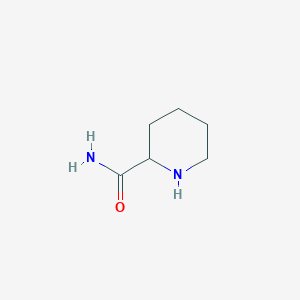

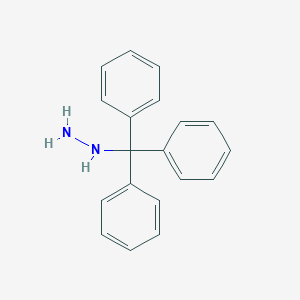

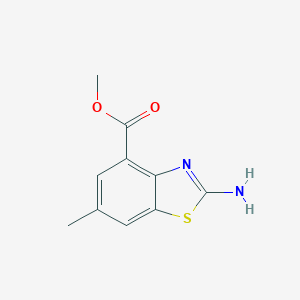

Tritylhydrazine is a useful research compound. Its molecular formula is C19H18N2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tritylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tritylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis en Fase Sólida de Hidrazidas de Péptidos Parcialmente Protegidas

La tritilhidrazina se ha utilizado en la síntesis en fase sólida de hidrazidas de péptidos parcialmente protegidos. Este proceso implica la preparación de tritilhidrazinas unidas a polímeros, que luego se aplican para sintetizar hidrazidas de péptidos utilizando ésteres de 1-hidroxi-benzotriazolil de aminoácidos Fmoc o Trt . Las hidrazidas de péptidos sintetizadas se pueden separar de las resinas mediante un tratamiento ácido suave, lo cual es un paso crucial en la síntesis de péptidos.

Desarrollo de Enfoques Sintéticos para Radicales de Tris (Tetrathiaaryl)metil

La this compound juega un papel en el desarrollo de enfoques sintéticos para radicales de tris (tetrathiaaryl)metil. Estos radicales tienen un potencial significativo debido a sus propiedades y aplicaciones en varios campos, incluida la ciencia de los materiales y la bioquímica .

Síntesis de Hidrazidas de Péptidos

Un método conveniente para la síntesis de hidrazidas de péptidos implica el uso de this compound. Este método es importante para crear resinas de hidrazona que facilitan la producción de hidrazidas de péptidos, las cuales son valiosas en el desarrollo de péptidos terapéuticos .

Mecanismo De Acción

Target of Action

Tritylhydrazine, also known as N-tritylhydrazine, is primarily used in the synthesis of partially protected peptide hydrazides . The primary targets of Tritylhydrazine are the polymeric tritylchlorides, which it reacts with to form polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides .

Mode of Action

Tritylhydrazine interacts with its targets, the polymeric tritylchlorides, through a chemical reaction . This reaction results in the formation of polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides .

Biochemical Pathways

It is known that tritylhydrazine plays a crucial role in the synthesis of partially protected peptide hydrazides . This suggests that Tritylhydrazine may affect the biochemical pathways related to peptide synthesis.

Pharmacokinetics

It is known that tritylhydrazine is used in the solid phase synthesis of partially protected peptide hydrazides , suggesting that it may have properties that allow it to be effectively used in this process.

Result of Action

The primary result of Tritylhydrazine’s action is the formation of polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides . The peptide hydrazides synthesized can be quantitatively split off from the resins by mild acidic treatment, while the benzyl- and tert-butyl protecting groups remain unaffected .

Action Environment

The action of Tritylhydrazine is influenced by the conditions under which the chemical reactions it is involved in take place. For example, the reaction of Tritylhydrazine with polymeric tritylchlorides to form polymer-bound N-tritylhydrazines is carried out under specific conditions . .

Propiedades

IUPAC Name |

tritylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,21H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUECSRVFRKTFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using polymer-bound trityl-hydrazine in peptide synthesis?

A1: The research focuses on the development of a method to prepare polymer-bound trityl-hydrazines [, ]. This approach is particularly useful in solid-phase peptide synthesis. By attaching the trityl-hydrazine to a solid support, the synthesis of partially protected peptide hydrazides can be achieved. This facilitates easier purification as the desired product remains bound to the solid support, allowing for the removal of excess reagents and byproducts through simple washing steps [].

Q2: Can you elaborate on the applications of trityl-hydrazine in peptide synthesis?

A2: Trityl-hydrazine is primarily used as a protecting group for the C-terminus of amino acids during peptide synthesis []. This protection strategy is particularly useful when preparing peptide hydrazides, which serve as valuable intermediates in the synthesis of more complex peptides or peptide conjugates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)